molecular formula C21H27BrN2O2 B1628489 N-Fmoc-1,6-hexanediamine hydrobromide CAS No. 352351-56-5

N-Fmoc-1,6-hexanediamine hydrobromide

Cat. No. B1628489
CAS RN: 352351-56-5
M. Wt: 419.4 g/mol
InChI Key: QSBKKENLOBODIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Fmoc-1,6-hexanediamine hydrobromide” is a biochemical used for proteomics research . It has a molecular formula of C21H26N2O2•HBr and a molecular weight of 419.36 .


Molecular Structure Analysis

The empirical formula of “N-Fmoc-1,6-hexanediamine hydrobromide” is C21H26N2O2 • HBr . The SMILES string representation of the molecule is NCCCCCCNC(OCC1C2=C(C=CC=C2)C3=C1C=CC=C3)=O.[H]Br .


Physical And Chemical Properties Analysis

“N-Fmoc-1,6-hexanediamine hydrobromide” is a solid substance . It has a melting point of approximately 153 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Bio-inspired Functional Materials

Fmoc-modified amino acids and short peptides are recognized for their self-assembly features, showing potential in applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks. These materials have been explored for cell cultivation, bio-templating, optical properties, drug delivery, catalytic activities, therapeutic and antibiotic properties (Tao et al., 2016).

Controlled Drug Delivery

UV Light-Responsive Peptide-Based Supramolecular Hydrogels have been developed for controlled drug delivery, changing their structural network in response to external stimuli. Inspired by the low-molecular-weight peptide hydrogelator Fmoc-FF, a novel peptide including a UV-sensitive phototrigger was synthesized, demonstrating the potential for the controlled release of large molecules (Roth-Konforti et al., 2018).

Smart Biointerfaces for Biosensing and Cell Monitoring

Self-assembled peptide hydrogels, composed of Fmoc-FF, have been utilized to create smart biointerfaces for enzyme-based electrochemical biosensing and cell monitoring. This showcases the hydrogel's capability as both a stable matrix for enzyme embedding and a robust substrate for cell adhesion, promising applications in physiological and pathological investigations (Lian et al., 2016).

Synthesis Methodologies for Hydroxamic Acids

In the synthesis realm, N-Fmoc-aminooxy-2-chlorotrityl polystyrene resin has been highlighted as a facile solid-phase methodology for the construction of hydroxamic acids, showcasing the utility of Fmoc-modified compounds in creating complex molecular structures with potential biochemical applications (Mellor et al., 1997).

Hydrogel Formation and Characterization

The formation and characterization of amino acid-based smart hydrogels, notably for the encapsulation and stabilization of silver nanoclusters within a hydrogel matrix, have been studied. These findings open avenues for novel drug delivery systems and biomedical applications, emphasizing the role of Fmoc-modified compounds in enhancing material properties and functionalities (Roy & Banerjee, 2011).

Safety and Hazards

The substance is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin burns, eye damage, and respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

N-Fmoc-1,6-hexanediamine hydrobromide is a complex compound that is often used in biochemical research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is used as a reagent in cross-linking reactions

Biochemical Pathways

As a reagent used in cross-linking reactions

Pharmacokinetics

The compound has a molecular weight of 419.36 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-Fmoc-1,6-hexanediamine hydrobromide, it is recommended to be stored at a temperature between 2-8°C . .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.BrH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBKKENLOBODIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583806
Record name (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-1,6-hexanediamine hydrobromide

CAS RN

352351-56-5
Record name (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-56-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-1,6-hexanediamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-Fmoc-1,6-hexanediamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-Fmoc-1,6-hexanediamine hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Fmoc-1,6-hexanediamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-Fmoc-1,6-hexanediamine hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Fmoc-1,6-hexanediamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.